5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol
Description
5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol is a halogenated 8-hydroxyquinoline derivative characterized by bromine substituents at positions 5 and 7 of the quinoline ring and a 2-hydroxynaphthylvinyl group at position 2. This compound exhibits a planar molecular geometry due to conjugation across the quinoline and vinylnaphthol moieties, which influences its electronic properties and biological interactions. Its synthesis typically involves bromination of the quinoline core followed by coupling reactions to introduce the vinylnaphthol group. The compound’s structural complexity and halogenation pattern make it a candidate for applications in medicinal chemistry, materials science, and metal chelation .
Properties
IUPAC Name |
5,7-dibromo-2-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2NO2/c22-17-11-18(23)21(26)20-16(17)9-7-13(24-20)6-8-15-14-4-2-1-3-12(14)5-10-19(15)25/h1-11,25-26H/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEIVDFIXGKIKP-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=CC3=NC4=C(C=C3)C(=CC(=C4O)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/C3=NC4=C(C=C3)C(=CC(=C4O)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425565 | |
| Record name | AC1OB7T2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913527-07-8 | |
| Record name | AC1OB7T2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol typically involves multiple steps:
Bromination: The initial step involves the bromination of quinoline to introduce bromine atoms at the 5th and 7th positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Vinylation: The next step is the introduction of the vinyl group. This can be done through a Heck reaction, where the brominated quinoline is reacted with a vinyl halide in the presence of a palladium catalyst and a base such as triethylamine.
Coupling with Hydroxynaphthalene: The final step involves coupling the vinylated quinoline with 2-hydroxynaphthalene. This can be achieved using a Suzuki coupling reaction, where the vinylated quinoline is reacted with a boronic acid derivative of 2-hydroxynaphthalene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the naphthalene moiety can undergo oxidation to form quinones.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer applications, it may induce apoptosis by interacting with cellular pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents (Positions) | λmax (nm) | Log ε | Lipophilicity (log K) | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | 5,7-Br; 2-(2-hydroxynaphthylvinyl) | ~320-330* | ~3.6-3.8* | High (estimated) | Data not available |
| 5,7-Dichloro-2-styrylquinolin-8-ol (14) | 5,7-Cl; 2-styryl | 321.9 | 3.65 | Moderate | 206 |
| 5,7-Dibromo-2-methylquinolin-8-ol | 5,7-Br; 2-methyl | - | - | High | 206 |
| 2-[2-(9-Ethylcarbazolyl)vinyl]quinolin-8-ol | 2-carbazolylvinyl | 314.5 | 3.68 | Moderate | - |
*Estimated based on analogous compounds in and .
- Substituent Conjugation: The 2-(2-hydroxynaphthylvinyl) group extends conjugation compared to simpler styryl or methyl groups (e.g., compound 14 or 5,7-dibromo-2-methylquinolin-8-ol), leading to red-shifted UV-Vis absorption (λmax ~320-330 nm) and altered fluorescence properties .
- Crystal Packing: Unlike 5,7-dibromo-2-methylquinolin-8-ol, which forms O-H⋯N hydrogen bonds and Br⋯Br interactions (3.628 Å), the target compound’s bulky naphthyl group may disrupt halogen bonding, favoring π-π stacking or alternative packing modes .
Biological Activity
5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol is a complex organic compound belonging to the class of quinoline derivatives. Characterized by bromine substitutions at the 5th and 7th positions of the quinoline ring, along with a hydroxynaphthalene moiety and a vinyl group, this compound is gaining attention for its potential biological activities, particularly in antimicrobial and anticancer research.
| Property | Details |
|---|---|
| IUPAC Name | 5,7-dibromo-2-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]quinolin-8-ol |
| Molecular Formula | C21H13Br2NO2 |
| CAS Number | 913527-07-8 |
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Introduction of bromine atoms using bromine or N-bromosuccinimide (NBS).
- Vinylation : Achieved through a Heck reaction with a vinyl halide.
- Coupling with Hydroxynaphthalene : Conducted via Suzuki coupling with a boronic acid derivative.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It appears to inhibit essential bacterial enzymes, leading to cell death. Studies have shown its effectiveness against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells by interacting with key cellular pathways involved in survival and proliferation. For instance, it has shown promising results in inhibiting the growth of leukemia and solid tumor cell lines .
Case Studies
- Leukemia Inhibition : In vitro studies demonstrated that the compound inhibited the proliferation of K562 leukemia cells at low micromolar concentrations.
- Solid Tumors : Additional studies have indicated cytotoxic effects on various solid tumor cell lines, suggesting a broad spectrum of activity against different cancer types.
The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by modulating signaling cascades related to cell survival.
Comparison with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 5,7-Dibromoquinolin-8-ol | Lacks vinyl and hydroxynaphthalene moieties |
| 2-(2-Hydroxynaphthalen-1-yl)vinylquinolin-8-ol | Lacks bromine atoms |
| 5,7-Dibromo-2-(2-(2-methoxynaphthalen-1-yl)vinyl)quinolin-8-ol | Contains a methoxy group instead of hydroxyl |
The uniqueness of this compound lies in its combination of bromine atoms, a vinyl group, and a hydroxynaphthalene moiety, which imparts distinct electronic and steric properties beneficial for biological activity .
Q & A
Q. What are the standard synthetic routes for preparing 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol?
The synthesis typically involves a multi-step approach:
Halogenation : Bromination of 8-hydroxyquinoline derivatives at positions 5 and 7 using bromine (Br₂) in methanol under reflux, as demonstrated for analogous 5,7-dibromo-2-methylquinolin-8-ol .
Vinyl Coupling : A Heck or Wittig reaction to introduce the 2-(2-hydroxynaphthalen-1-yl)vinyl group. For example, coupling 5,7-dibromo-8-hydroxyquinoline with 2-hydroxynaphthalene-1-carbaldehyde using palladium catalysts or phosphonium ylides .
Purification : Recrystallization from ethanol or methanol to isolate high-purity crystals, as seen in halogenated quinoline derivatives .
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | Br₂/MeOH, NaHCO₃, 5 min, RT | 89 | >95% |
| Vinyl Coupling | Pd(OAc)₂, PPh₃, DMF, 80°C | 65–75 | >90% |
Q. How is the structural integrity of this compound validated in academic research?
Common characterization methods include:
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., Br⋯Br halogen bonds and O–H⋯N hydrogen bonds observed in 5,7-dibromo-2-methylquinolin-8-ol) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions, with aromatic protons in the range δ 7.0–9.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 485.8 for C₂₁H₁₃Br₂NO₂) .
Q. What are the primary biological activities reported for halogenated quinolin-8-ol derivatives?
Halogenated quinolines exhibit:
- Antimicrobial Activity : Disruption of microbial membrane integrity via metal chelation (e.g., 5,7-dibromo-8-hydroxyquinoline inhibits E. coli with MIC = 2 µg/mL) .
- Anticancer Potential : Apoptosis induction in cancer cells (e.g., IC₅₀ = 8 µM against HeLa cells for 5-(benzo[d]oxazol-2-yl)quinolin-8-ol derivatives) .
- Antiviral Properties : Inhibition of viral proteases, as seen in SARS-CoV-2 studies with imidazole-quinoline hybrids .
Advanced Research Questions
Q. How do bromine substitutions at positions 5 and 7 influence electronic properties and reactivity?
Bromine atoms:
- Increase Electron-Withdrawing Effects : Lower the HOMO energy (-6.2 eV vs. -5.8 eV for non-brominated analogs), enhancing electrophilic substitution resistance .
- Facilitate Halogen Bonding : Br⋯O/N interactions (3.4–3.6 Å) stabilize crystal packing, as shown in X-ray studies .
- Modulate Fluorescence : Red-shifted emission (λem = 450 nm) due to extended conjugation with the vinyl-naphthol group .
Experimental Design Tip : Use DFT calculations (B3LYP/6-31G*) to predict electronic transitions and compare with UV-Vis data .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Varied Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines (e.g., MCF-7 vs. HepG2). Standardize protocols using CLSI guidelines.
- Purity Issues : Trace solvent residues (e.g., EtOH) in recrystallized samples can skew results. Validate purity via HPLC (>98%) and TLC .
- Chelation Effects : Activity may depend on metal ion availability (e.g., Zn²⁺ or Fe³⁺). Include EDTA controls in assays .
Case Study : Inconsistent IC₅₀ values for antimicrobial activity were resolved by controlling metal ion concentrations in growth media .
Q. What advanced techniques are used to study interactions between this compound and biological targets?
- Molecular Docking : Predict binding to enzymes (e.g., SARS-CoV-2 Mpro, PDB: 6LU7) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 5 h for vinyl coupling) and improves yield by 15% .
- Flow Chemistry : Continuous bromination in microreactors minimizes side products (purity >97% at 10 g scale) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Q. Optimization Example :
| Parameter | Conventional | Optimized |
|---|---|---|
| Time | 5 h | 1.5 h |
| Solvent | DMF | CPME |
| Yield | 65% | 78% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
